molecular formula C14H12N2 B1330058 2-(O-tolyl)-1H-benzo[d]imidazole CAS No. 2963-64-6

2-(O-tolyl)-1H-benzo[d]imidazole

Cat. No.: B1330058
CAS No.: 2963-64-6
M. Wt: 208.26 g/mol
InChI Key: XBXVUKKKEYEPTR-UHFFFAOYSA-N
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Description

2-(O-tolyl)-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole core with an ortho-tolyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(O-tolyl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the condensation of o-toluidine with o-phenylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .

Another method involves the cyclization of N-(o-tolyl)benzamidine with a suitable oxidizing agent. This reaction can be carried out in the presence of a catalyst such as copper(II) acetate or iron(III) chloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial to ensure high yield and quality of the compound.

Comparison with Similar Compounds

2-(O-tolyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-(2-methylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXVUKKKEYEPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183809
Record name Benzimidazole, 2-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2963-64-6
Record name 2-(2-Methylphenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2963-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-(o-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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